molecular formula C12H13BrN2O2 B1345280 tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 928653-80-9

tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B1345280
CAS No.: 928653-80-9
M. Wt: 297.15 g/mol
InChI Key: IEJVSMXKNBLMND-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrrolopyridine derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: This compound has been investigated for its potential biological activities. Derivatives of pyrrolopyridine have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate largely depends on its derivatives and the specific biological targets they interact with. Generally, these compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJVSMXKNBLMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640124
Record name tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-80-9
Record name 1,1-Dimethylethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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